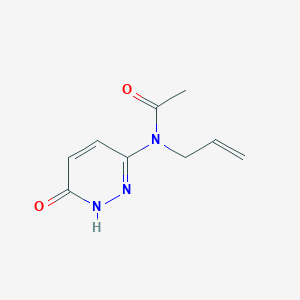
4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents, due to their ability to intercalate with DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of a bromine atom to the acridine core.
Methoxylation: Addition of methoxy groups to specific positions on the acridine ring.
Methylation: Introduction of a methyl group to the nitrogen atom in the acridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield acridine quinones, while substitution could produce various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules such as DNA and proteins.
Medicine: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Industry: Use in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action for compounds like 4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation with DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved would include DNA, topoisomerases, and other enzymes critical for DNA metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
88901-76-2 |
|---|---|
Molekularformel |
C16H14BrNO3 |
Molekulargewicht |
348.19 g/mol |
IUPAC-Name |
4-bromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)16(19)13-11(20-2)8-12(21-3)14(17)15(13)18/h4-8H,1-3H3 |
InChI-Schlüssel |
MQTJUMDPEHKHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


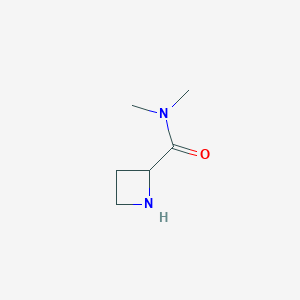
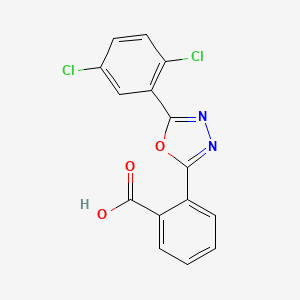
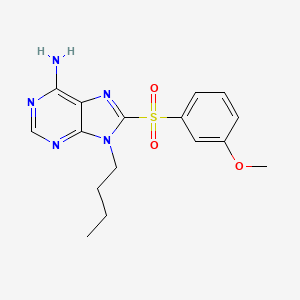
![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)

![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)
![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)
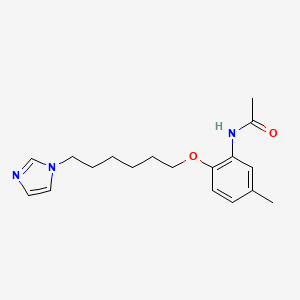


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)

![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
